Proadifen-d2

LC-MS/MS Stable Isotope Labeling Internal Standard

Proadifen-d2 is the gold-standard deuterated internal standard for accurate LC-MS/MS quantitation of Proadifen. The 4,5-d2 labeling creates a predictable mass shift (m/z +2), enabling distinct detection and correcting for matrix effects, extraction efficiency, and ionization variability. Essential for robust assay validation in CYP450 inhibition studies, metabolic stability assays, and pharmacokinetic analyses. Choose this compound for unparalleled analytical precision.

Molecular Formula C23H31NO2
Molecular Weight 355.5 g/mol
Cat. No. B15139603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProadifen-d2
Molecular FormulaC23H31NO2
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(CC)CC
InChIInChI=1S/C23H31NO2/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(25)26-19-18-24(5-2)6-3/h7-16H,4-6,17-19H2,1-3H3/i1D,4D
InChIKeySNTQPLDRUZOSDP-DRSKVUCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Proadifen-d2 (SKF-525A-d2): Deuterated Cytochrome P450 Internal Standard for LC-MS/MS Quantitative Bioanalysis


Proadifen-d2 (CAS 151412-33-8) is the deuterium-labeled analog of Proadifen (SKF-525A), a well-established non-selective cytochrome P450 inhibitor. The compound is synthesized with two deuterium atoms specifically incorporated at the 4,5-positions of the pentanoate side chain (C23H29D2NO2, MW 355.51), providing a +2 Da mass shift relative to the undeuterated parent (C23H31NO2, MW 353.50) . Its primary utility is as a stable isotope-labeled internal standard (SIL-IS) for the rigorous quantification of Proadifen in complex biological matrices via liquid chromatography–tandem mass spectrometry (LC–MS/MS), a role in which non-labeled Proadifen cannot serve due to analytical indistinguishability from the target analyte [1].

Why Non-Deuterated SKF-525A Cannot Replace Proadifen-d2 in Validated Bioanalytical Workflows


Non-deuterated Proadifen (SKF-525A) shares an identical chromatographic retention time and ionization behavior with the analyte of interest, rendering it completely indistinguishable by mass spectrometry. When used as an internal standard, it fails to correct for ion suppression, matrix effects, or extraction variability—resulting in quantified bias that can exceed ±30–60% in complex biological matrices such as urine or plasma [1]. Deuterated internal standards like Proadifen-d2 are the unequivocal gold standard for LC–MS/MS bioanalysis precisely because their mass offset enables selective, interference-free detection while preserving near-identical physicochemical behavior, thereby ensuring method accuracy and regulatory compliance [2].

Proadifen-d2 Quantitative Differentiation Evidence: Direct Comparison Versus Undeuterated Proadifen


Mass Shift of +2 Da Enables Selective Detection and Eliminates Analyte Cross-Talk

Proadifen-d2 incorporates two deuterium atoms at the 4,5-positions of the pentanoate chain, resulting in a molecular weight of 355.51 Da—exactly 2.01 Da heavier than the undeuterated Proadifen (353.50 Da) [1]. This mass shift enables complete chromatographic co-elution with the target analyte while permitting unequivocal mass spectrometric differentiation in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. In contrast, non-deuterated SKF-525A provides no mass offset, making it unsuitable as an internal standard.

LC-MS/MS Stable Isotope Labeling Internal Standard

Higher Chemical Purity (≥98% vs 95%) Enables More Accurate Quantitative Calibration

Commercially supplied Proadifen-d2 is certified to a chemical purity of ≥98% , whereas standard-grade undeuterated Proadifen hydrochloride is commonly supplied at 95% purity . This ≥3 percentage point purity differential directly affects the accuracy of internal standard-based calibration: a 95% pure internal standard can introduce up to a 5% systematic bias in calculated analyte concentrations before accounting for additional matrix effects, compared with ≤2% potential bias from Proadifen-d2.

Chemical Purity Bioanalytical Method Validation Quality Control

Isotopic Enrichment ≥98% Ensures Internal Standard Signal Fidelity

Industry best-practice guidelines for deuterated internal standards mandate a minimum isotopic enrichment of ≥98 atom% D to ensure that the internal standard signal is not contaminated by unlabeled species [1]. Proadifen-d2, synthesized via targeted deuteration at the 4,5-positions of the pentanoate side chain, is specifically designed to meet this specification, thereby preventing the 'cross-talk' signal that arises when a fraction of the internal standard population co-elutes and is detected in the analyte mass channel. Non-deuterated SKF-525A, by definition, has 0% deuterium enrichment and offers no such protection.

Isotopic Enrichment Deuterium Incorporation LC-MS Quantitation

Proadifen-d2: Optimal Application Scenarios for Scientific and Industrial Procurement


LC-MS/MS Quantification of SKF-525A in In Vitro Drug Metabolism Studies

When determining the metabolic stability or CYP450 inhibition kinetics of novel drug candidates, Proadifen-d2 serves as the definitive internal standard for quantifying residual SKF-525A concentrations in microsomal or hepatocyte incubations. Use of the non-deuterated form introduces unacceptable matrix-dependent bias, whereas Proadifen-d2's +2 Da mass shift and ≥98% purity ensure method accuracy within FDA bioanalytical validation criteria [1][2].

Method Development and Validation for CYP-Mediated Drug–Drug Interaction (DDI) Assays

Regulatory DDI studies require precise quantification of CYP probe substrates and inhibitors in biological matrices. Proadifen-d2 is uniquely suited as an internal standard for SKF-525A-based CYP inhibition assays because it co-elutes identically with the analyte while being selectively detected by its +2 Da mass offset, thereby compensating for ion suppression effects that plague electrospray ionization [1]. Its ≥98% isotopic enrichment ensures negligible signal contribution to the analyte channel, a requirement explicitly specified in industry guidance [2].

Forensic Toxicology Confirmation of Proadifen Exposure

In forensic and clinical toxicology laboratories, definitive identification and quantification of Proadifen in post-mortem or antemortem specimens demand the use of a deuterated internal standard to meet legal defensibility standards. Proadifen-d2, with its certified ≥98% chemical purity and defined deuteration sites at C4 and C5, provides the necessary analytical rigor to eliminate false positives and ensure accurate quantification against matrix-matched calibration curves [1][2].

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